molecular formula C20H17N3O2 B2728114 N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide CAS No. 306979-32-8

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide

Cat. No.: B2728114
CAS No.: 306979-32-8
M. Wt: 331.375
InChI Key: LTVQIFFBUBKSPP-UHFFFAOYSA-N
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Description

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide is a complex organic compound that belongs to the quinazoline family. Quinazoline derivatives are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide typically involves multiple steps. One common method includes the Claisen–Schmidt condensation followed by a Michael addition reaction . The intermediate compound, (E)-7-bromo-2-((6-methoxypyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(H)-one, is prepared and then reacted with guanidine hydrochloride, potassium hydroxide, and potassium carbonate in a mixed solution of anhydrous ethanol and 1,2-dichloroethane . The reaction mixture is heated to reflux for about 1.5 hours and monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, filtered, and the filtrate is removed to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH) in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, reduction may yield dihydroquinazolines, and substitution may yield halogenated quinazolines.

Scientific Research Applications

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide is unique due to its specific structural features, such as the methoxy group on the benzene ring and the quinazoline core. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzenecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic effects. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound this compound features a quinazoline core structure, which is known for its diverse pharmacological properties. The presence of methoxy and carboxamide functional groups enhances its solubility and bioavailability.

Anti-inflammatory Effects

Recent studies have demonstrated that derivatives of 5,6-dihydrobenzo[h]quinazolin-2-amine exhibit significant anti-inflammatory properties. For instance, one study revealed that these compounds effectively inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated microglial cells, suggesting their potential use in treating neuroinflammatory conditions . The mechanism appears to involve the inhibition of the NF-kappa B signaling pathway, which is crucial in mediating inflammatory responses.

Table 1: Summary of Anti-inflammatory Activity

CompoundModelInhibition (%)Reference
This compoundBV2 microglial cells (LPS)Significant
2-((1-(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)ethyl)thio)acetic acidCarrageenan-induced paw edema53.41

Analgesic Activity

The analgesic properties of related quinazoline derivatives have been extensively studied. Compounds with similar structures have shown promising results in reducing pain in various animal models. For example, modifications to the quinazoline structure have led to enhanced analgesic activity compared to standard analgesics like diclofenac .

Table 2: Analgesic Activity Comparison

CompoundModelActivity (%)Reference
Quinazoline derivativeAnalgesic model73
Standard diclofenacAnalgesic model62

Case Studies

  • Neuroinflammation Study : A study focused on the anti-neuroinflammatory effects of novel derivatives showed that these compounds significantly reduced inflammation markers in microglial cells stimulated by LPS. The results indicated a promising avenue for treating neurodegenerative diseases where inflammation plays a critical role .
  • Synthesis and Evaluation : Another research effort synthesized several quinazoline derivatives and evaluated their biological activities. The findings highlighted that specific substitutions on the quinazoline ring led to enhanced anti-inflammatory and analgesic effects, supporting the hypothesis that structural modifications can optimize therapeutic efficacy .

The biological activity of this compound is believed to stem from its ability to modulate inflammatory pathways. It inhibits key enzymes involved in inflammation and reduces the expression of inflammatory mediators like TNF-alpha and IL-6 . This modulation is crucial for developing effective treatments for conditions characterized by chronic inflammation.

Properties

IUPAC Name

N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2/c1-25-16-10-8-14(9-11-16)19(24)23-20-21-12-15-7-6-13-4-2-3-5-17(13)18(15)22-20/h2-5,8-12H,6-7H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTVQIFFBUBKSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC=C3CCC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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